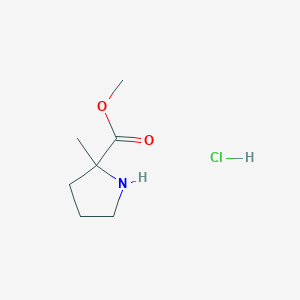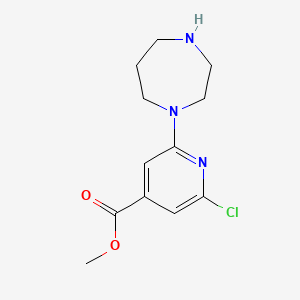
Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate
Overview
Description
“Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate” is a chemical compound with the molecular formula C12H16ClN3O2 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C12H16ClN3O2 . More detailed structural information, such as bond lengths and angles, would require experimental techniques like X-ray crystallography or computational methods.Scientific Research Applications
1. Cancer Imaging
- Methyl 2-chloro-6-(1,4-diazepan-1-yl)isonicotinate derivatives have been used in the synthesis of PET tracers for imaging Pim kinases in cancer. The study synthesized [(11)C]CX-6258 for this purpose, indicating its potential in cancer diagnosis and research (Wang et al., 2015).
2. Anti-tubercular Activity
- Compounds containing 1,4-diazepan-1-yl groups have been evaluated for their anti-tubercular activity. A study found that certain derivatives exhibited moderate to very good activity against Mycobacterium tuberculosis strains, showing potential for tuberculosis treatment (Naidu et al., 2016).
3. Vibrational Spectroscopy in Chemistry
- 1,4-diazepan-1-yl derivatives are subjects in vibrational spectroscopic studies, which can provide insights into their chemical properties and potential applications in various fields, including pharmacology (Kuruvilla et al., 2018).
4. Inorganic Chemistry
- In inorganic chemistry, 1,4-diazepan-1-yl ligands have been used to study the coordination and electronic structures of metal complexes, offering insights into their potential for catalysis and material science applications (Geiger et al., 2012).
5. Medicinal Chemistry
- Some 1,4-diazepan-1-yl derivatives have shown potential as growth inhibitors for protozoan parasites, suggesting their utility in developing treatments for tropical diseases (Devine et al., 2015).
6. Chemical Synthesis
- 1,4-diazepan-1-yl compounds have been explored in the context of synthesizing various chemical structures, such as spirocyclopropanated derivatives, demonstrating their versatility in chemical synthesis (Limbach et al., 2008).
properties
IUPAC Name |
methyl 2-chloro-6-(1,4-diazepan-1-yl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-18-12(17)9-7-10(13)15-11(8-9)16-5-2-3-14-4-6-16/h7-8,14H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBUKXIDAMKBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)Cl)N2CCCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301127822 | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-(hexahydro-1H-1,4-diazepin-1-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1427460-33-0 | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-(hexahydro-1H-1,4-diazepin-1-yl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-chloro-6-(hexahydro-1H-1,4-diazepin-1-yl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301127822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



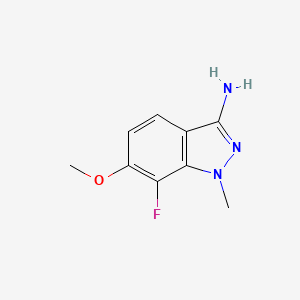
![6-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B1405581.png)

![[1-Methyl-5-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B1405583.png)
![Tert-butyl 3-[4-(2-thienyl)pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1405587.png)
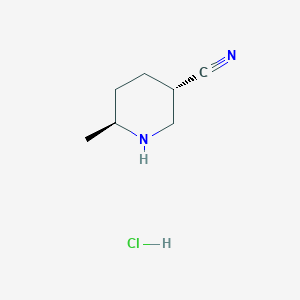


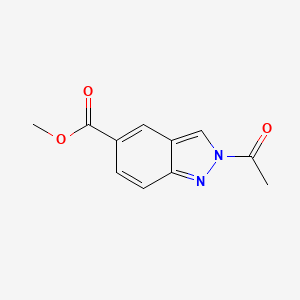


![Ethyl 3,8-dichloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405596.png)
